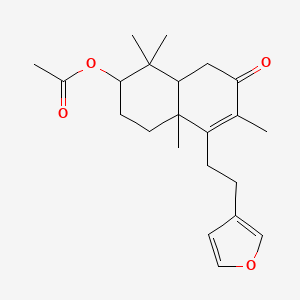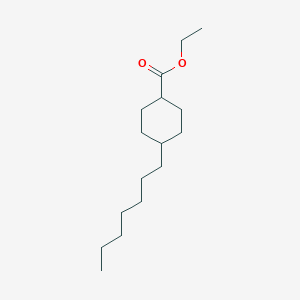
Ethyl 4-heptylcyclohexane-1-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 4-heptylcyclohexane-1-carboxylate is an organic compound belonging to the class of esters. Esters are characterized by their pleasant odors and are often used in fragrances and flavorings. This compound consists of a cyclohexane ring substituted with an ethyl ester group at the first carbon and a heptyl group at the fourth carbon.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Ethyl 4-heptylcyclohexane-1-carboxylate can be synthesized through esterification reactions. One common method involves the reaction of 4-heptylcyclohexane-1-carboxylic acid with ethanol in the presence of an acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of solid acid catalysts can also be employed to facilitate the esterification process and reduce the need for extensive purification steps.
Analyse Chemischer Reaktionen
Types of Reactions
Ethyl 4-heptylcyclohexane-1-carboxylate undergoes several types of chemical reactions, including:
Hydrolysis: The ester can be hydrolyzed back to the corresponding carboxylic acid and ethanol in the presence of water and an acid or base catalyst.
Reduction: Reduction of the ester can yield the corresponding alcohol.
Transesterification: The ester can react with another alcohol to form a different ester and ethanol.
Common Reagents and Conditions
Hydrolysis: Acidic hydrolysis typically uses hydrochloric acid, while basic hydrolysis uses sodium hydroxide.
Reduction: Lithium aluminum hydride (LiAlH4) is commonly used for the reduction of esters to alcohols.
Transesterification: Catalysts such as sodium methoxide or sulfuric acid are used to facilitate the transesterification reaction.
Major Products Formed
Hydrolysis: 4-heptylcyclohexane-1-carboxylic acid and ethanol.
Reduction: 4-heptylcyclohexane-1-methanol.
Transesterification: A different ester and ethanol, depending on the alcohol used.
Wissenschaftliche Forschungsanwendungen
Ethyl 4-heptylcyclohexane-1-carboxylate has various applications in scientific research:
Chemistry: Used as a model compound to study esterification and hydrolysis reactions.
Biology: Investigated for its potential biological activity and interactions with enzymes.
Medicine: Explored for its potential use in drug delivery systems due to its ester linkage, which can be hydrolyzed in the body.
Industry: Utilized in the production of fragrances and flavorings due to its pleasant odor.
Wirkmechanismus
The mechanism of action of ethyl 4-heptylcyclohexane-1-carboxylate primarily involves its hydrolysis to release the active carboxylic acid and ethanol. The ester linkage is susceptible to enzymatic hydrolysis by esterases, which are enzymes that catalyze the cleavage of ester bonds. The released carboxylic acid can then interact with various molecular targets and pathways, depending on its specific structure and functional groups.
Vergleich Mit ähnlichen Verbindungen
Ethyl 4-heptylcyclohexane-1-carboxylate can be compared to other esters with similar structures:
Ethyl cyclohexane-1-carboxylate: Lacks the heptyl group, making it less hydrophobic.
Mthis compound: Similar structure but with a methyl ester group instead of an ethyl group, affecting its reactivity and solubility.
Butyl 4-heptylcyclohexane-1-carboxylate: Contains a butyl ester group, which may influence its odor and physical properties.
The uniqueness of this compound lies in its specific combination of the ethyl ester group and the heptyl substituent, which can impact its chemical behavior and applications.
Eigenschaften
CAS-Nummer |
74225-19-7 |
|---|---|
Molekularformel |
C16H30O2 |
Molekulargewicht |
254.41 g/mol |
IUPAC-Name |
ethyl 4-heptylcyclohexane-1-carboxylate |
InChI |
InChI=1S/C16H30O2/c1-3-5-6-7-8-9-14-10-12-15(13-11-14)16(17)18-4-2/h14-15H,3-13H2,1-2H3 |
InChI-Schlüssel |
AFDFFIXKBVDEIO-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCC1CCC(CC1)C(=O)OCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


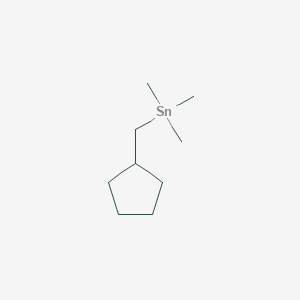
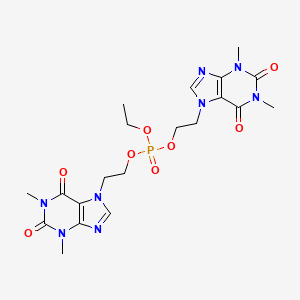
![4-methyl-2-[(E)-2-phenylethenyl]phenol](/img/structure/B14458303.png)
![5-Bromo-1-[2-(4-chlorophenyl)-2-oxoethyl]-1H-indole-2,3-dione](/img/structure/B14458312.png)
![7-Amino-4-hydroxy-3-[[2-methoxy-4-[(3-sulfophenyl)diazenyl]phenyl]diazenyl]naphthalene-2-sulfonic acid;2-[bis(2-hydroxyethyl)amino]ethanol](/img/structure/B14458318.png)
![Sodium 1-amino-9,10-dihydro-4-[[4-[(2-naphthylsulphonyl)amino]cyclohexyl]amino]-9,10-dioxoanthracene-2-sulphonate](/img/structure/B14458323.png)
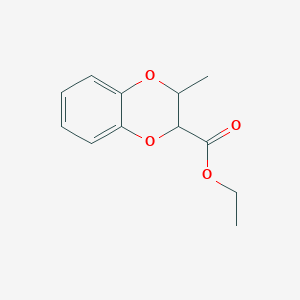
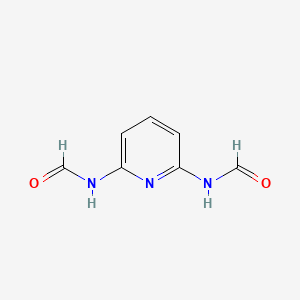

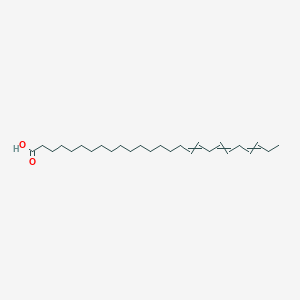
![Bicyclo[4.2.0]oct-1(6)-ene-2,5-dione](/img/structure/B14458347.png)
![3-(Diethylamino)-6-[2-(4-nitrophenyl)hydrazinylidene]cyclohexa-2,4-dien-1-one](/img/structure/B14458349.png)
